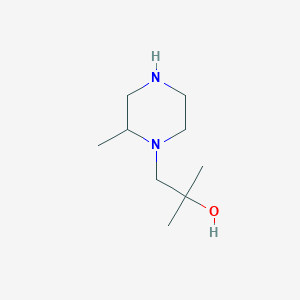

2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol

説明

Chemical Name: 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol CAS Number: 126934-46-1 Molecular Formula: C₈H₁₈N₂O Molecular Weight: 158.24 g/mol Synonyms:

- 1-Piperazineethanol, α,2-dimethyl-

- SCHEMBL5252142

- BFA93446

This compound features a piperazine ring substituted with a methyl group at position 2 and a branched propan-2-ol group. Its structure combines a tertiary alcohol with a methylated piperazine moiety, conferring both hydrophilicity (due to the alcohol) and basicity (from the piperazine nitrogen). It is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological receptors or enzyme systems .

特性

IUPAC Name |

2-methyl-1-(2-methylpiperazin-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-8-6-10-4-5-11(8)7-9(2,3)12/h8,10,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAMZJKMKXIIKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of this compound primarily involves the nucleophilic substitution of a suitable alkylating agent with 2-methylpiperazine. The key step is the alkylation of the piperazine nitrogen with a 2-methylpropan-2-ol derivative or its activated form.

-

- 2-Methylpiperazine (nucleophile)

- 2-Methylpropan-2-ol derivative (electrophile), such as 1-chloro-2-methylpropan-2-ol or a related halohydrin

-

- Basic medium to deprotonate the piperazine nitrogen and promote nucleophilic attack

- Solvents like ethanol, tetrahydrofuran (THF), or dimethylformamide (DMF)

- Temperature control typically between 40°C and 80°C to optimize reaction rate and selectivity

- Use of bases such as potassium carbonate or sodium hydroxide

Mechanism:

The nucleophilic nitrogen of 2-methylpiperazine attacks the electrophilic carbon bearing the leaving group (e.g., chlorine), displacing the halide and forming the C-N bond that links the piperazine ring to the propanol moiety.

Representative Synthetic Route

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2-Methylpiperazine + 1-chloro-2-methylpropan-2-ol, K2CO3, ethanol, reflux 6-12 h | Nucleophilic substitution to form this compound |

| 2 | Work-up: aqueous extraction, organic solvent separation | Removal of inorganic salts and by-products |

| 3 | Purification: recrystallization or column chromatography | To obtain pure target compound |

This method parallels the preparation of related compounds such as 2-(4-methylpiperazin-1-yl)propan-1-ol, which is synthesized by reacting 4-methylpiperazine with 1-chloropropan-2-ol under basic conditions.

Alternative Approaches

Reductive Amination: An alternative method involves the reaction of 2-methylpiperazine with a ketone or aldehyde precursor of the propanol moiety (e.g., acetone or hydroxyacetone derivatives) in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. This method can be used to form the C-N bond under milder conditions and may provide better selectivity.

Azide Intermediate Route: Analogous syntheses in piperazine chemistry involve converting a halohydrin intermediate to the corresponding azide, followed by reduction to the amine, which can then be coupled with the piperazine ring. This method, however, is less common for this specific compound.

Reaction Optimization and Analytical Characterization

Optimization Parameters

- Stoichiometry: Slight excess of 2-methylpiperazine (1:1.2 molar ratio) to drive reaction completion

- Solvent Choice: Polar aprotic solvents like DMF or THF can enhance nucleophilicity and solubility

- Temperature: Moderate heating (50–80°C) balances reaction rate and minimizes side reactions

- Base Selection: Potassium carbonate preferred for mild basicity and fewer side reactions

Purification Techniques

- Recrystallization from ethanol or ethyl acetate

- Column chromatography using silica gel with dichloromethane/methanol gradient

Analytical Methods

| Technique | Purpose | Typical Data |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | $$^{1}H$$ NMR shows characteristic signals for methyl groups on piperazine (δ ~2.3 ppm) and propanol moiety (δ ~3.6 ppm) |

| Mass Spectrometry (MS) | Molecular weight verification | Molecular ion peak at m/z 172.27 [M+H]$$^+$$ |

| Infrared Spectroscopy (IR) | Functional group identification | Broad O–H stretch around 3300 cm$$^{-1}$$, C–N stretches near 1200–1350 cm$$^{-1}$$ |

| Elemental Analysis | Purity and composition | Consistent with molecular formula C$$9$$H$${20}$$N$$_2$$O |

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-Methylpiperazine + 1-chloro-2-methylpropan-2-ol | Basic medium, reflux in ethanol or DMF, 6–12 h | Straightforward, scalable | Requires halogenated alkylating agent, possible side reactions |

| Reductive Amination | 2-Methylpiperazine + ketone (e.g., hydroxyacetone) + reducing agent | Room temp to mild heating, mild reductants | Milder conditions, fewer by-products | Requires careful control of reductant, possible over-reduction |

| Azide Intermediate Route | Halohydrin + sodium azide, then reduction | Multi-step, aqueous/organic solvents | Useful for complex derivatives | More steps, hazardous azide handling |

Research Findings and Considerations

The nucleophilic substitution route is the most documented and practical for laboratory and industrial synthesis of this compound, providing good yields and purity when reaction parameters are optimized.

Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to ensure completion and minimize side products.

Stability studies indicate the compound is stable under neutral pH and ambient temperature but may degrade under strong acidic or basic conditions, necessitating careful control during synthesis and storage.

Structural flexibility of the piperazine ring and the presence of the hydroxyl group can influence the compound's conformation and reactivity, which should be considered in synthetic design and purification.

化学反応の分析

2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Chemistry

In the field of chemistry, 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol serves as a crucial building block for synthesizing more complex molecules. Its hydroxyl group and piperazine ring enable diverse chemical reactivity, including:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The compound can be reduced to yield primary or secondary amines.

- Substitution Reactions : The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Biology

The compound's biological activity has been investigated for its potential therapeutic effects. Notable areas of research include:

- Antitumor Activity : Studies have shown that piperazine derivatives exhibit cytotoxic effects against various cancer cell lines.

- Antidepressant Properties : Research indicates that this compound may modulate neurotransmitter systems, particularly norepinephrine and serotonin, which are critical in treating mood disorders.

Case Study Example

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against breast cancer cell lines, suggesting potential use in oncology .

Drug Development

The compound has been explored as a precursor in the synthesis of pharmaceuticals targeting various conditions:

- Vasomotor Symptoms (VMS) : A patent describes using derivatives of this compound to treat VMS associated with menopause by modulating monoamine reuptake mechanisms .

Therapeutic Potential

The therapeutic implications are broad, with ongoing research into its efficacy for conditions such as:

- Major depressive disorder

- Chronic fatigue syndrome

- Fibromyalgia

Case Study Example

Research highlighted in Pharmaceutical Research indicates that the administration of piperazine derivatives can alleviate symptoms associated with anxiety and depression, showcasing their potential as antidepressants .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications such as:

| Application Type | Description |

|---|---|

| Specialty Chemicals | Used as an intermediate in the synthesis of various chemical compounds. |

| Material Science | Investigated for use in polymer formulations due to its chemical stability and reactivity. |

作用機序

The mechanism of action of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, leading to changes in their activity. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s binding affinity and specificity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Key Modifications

Structural analogs of 2-methyl-1-(2-methylpiperazin-1-yl)propan-2-ol differ in substituents on the piperazine ring, the alcohol group, or additional functional groups. These modifications influence physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Table 1: Comparison of Key Compounds

Impact of Structural Modifications

(a) Piperazine Substitutions

- 2-Methoxyphenyl Group () : Addition of a 2-methoxyphenyl group (e.g., in Avishot/Flivas) increases molecular weight and lipophilicity, enhancing blood-brain barrier penetration. This modification is critical for central nervous system (CNS)-targeting drugs .

- Naphthyloxy/Phenoxy Groups (): Bulky aromatic groups like naphthyloxy improve receptor binding affinity, likely by engaging π-π interactions with target proteins.

(b) Alcohol and Amine Modifications

- Methylamino Group (): The methylamino substituent in C₁₅H₂₅N₃O₂ introduces a secondary amine, altering solubility and hydrogen-bonding capacity compared to the tertiary alcohol in the target compound.

- Hydrochloride Salt () : The dihydrochloride form of the target compound improves stability and water solubility, facilitating its use in pharmaceutical formulations .

(c) Simpler Analogs

- 2-Methyl-1-(3-methylphenyl)propan-2-ol () : Lacks the piperazine ring, reducing molecular complexity. This analog is used in synthetic chemistry for cyclialkylation reactions .

生物活性

2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula: CHNO

- Molecular Weight: Approximately 198.31 g/mol

- Functional Groups: Secondary alcohol, piperazine ring

This compound's structure allows it to interact with various biological targets, influencing its pharmacological properties.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The piperazine moiety facilitates binding to specific biological macromolecules, which can modulate their activity. This modulation may result in various pharmacological effects, including:

- Inhibition or activation of enzymes

- Binding to neurotransmitter receptors

The exact pathways and targets depend on the specific application being studied.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activities. For instance, derivatives containing piperazine rings have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves disrupting cell membrane integrity or inhibiting essential metabolic processes in microorganisms .

Antiviral Effects

Research has suggested potential antiviral properties for this compound. It may inhibit viral replication by targeting viral enzymes or host cell pathways critical for viral life cycles. Such interactions could make it a candidate for further exploration in antiviral drug development.

Neuropharmacological Activity

Given its structural similarity to known psychoactive compounds, this compound is being investigated for neuropharmacological effects. It may act on neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions .

Case Studies

- Antimicrobial Activity Evaluation : In a study evaluating various piperazine derivatives, this compound demonstrated significant activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL .

- Neuropharmacological Assessment : A pharmacological study assessed the effects of this compound on anxiety-like behaviors in rodent models. Results indicated a dose-dependent reduction in anxiety scores, suggesting potential as an anxiolytic agent .

- Antiviral Screening : In vitro assays showed that the compound inhibited the replication of specific viruses at concentrations below 50 µM, indicating promising antiviral activity.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol, and how can reaction parameters be optimized to enhance yield?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions between a piperazine derivative and a propanol precursor. For example, Grignard reactions (e.g., adding organomagnesium reagents to carbonyl groups) can construct the propanol backbone . Optimization strategies include:

- Temperature Control : Reflux conditions (e.g., ~90°C) to ensure complete reaction while avoiding decomposition .

- Catalyst Use : Employing coupling agents (e.g., triethylamine) to facilitate piperazine moiety introduction .

- Purification : Redistillation or column chromatography to isolate the product from byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Detect hydroxyl (-OH) stretches (~3450 cm⁻¹, broad) and piperazine N-H vibrations (~3300 cm⁻¹) .

- NMR :

- ¹H NMR : Peaks for methyl groups (δ 1.2–1.4 ppm) and piperazine protons (δ 2.5–3.5 ppm) .

- ¹³C NMR : Signals for quaternary carbons in the piperazine ring (δ 45–60 ppm) .

- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., ~215 g/mol for related structures) .

Advanced Research Questions

Q. How can researchers address contradictions between theoretical and experimental yields in the synthesis of this compound?

- Methodological Answer : Discrepancies often arise from side reactions or incomplete purification. Mitigation strategies include:

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation .

- Byproduct Analysis : Characterize impurities via LC-MS to identify competing pathways (e.g., over-alkylation of piperazine) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve piperazine reactivity .

Q. What strategies minimize side reactions during the introduction of the 2-methylpiperazine group in this compound synthesis?

- Methodological Answer :

- Protective Groups : Temporarily block reactive sites on piperazine using tert-butyloxycarbonyl (Boc) groups, which can be removed post-reaction .

- Stoichiometric Precision : Ensure exact molar ratios to prevent excess reagent from inducing dimerization .

- Low-Temperature Reactions : Conduct steps at 0–5°C to suppress unwanted nucleophilic attacks .

Safety and Handling Questions

Q. What critical safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors, as the compound may cause respiratory irritation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

- Storage : Keep in a dry, temperature-controlled environment (2–8°C) to prevent degradation .

Data Analysis and Experimental Design

Q. How can researchers validate the purity of this compound, and what analytical thresholds are considered acceptable?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm). Purity ≥95% is typical for research-grade material .

- Melting Point : Compare observed values with literature data (e.g., 120–125°C for analogous piperazine derivatives) .

- Elemental Analysis : Carbon and nitrogen content should align with theoretical values within ±0.3% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。